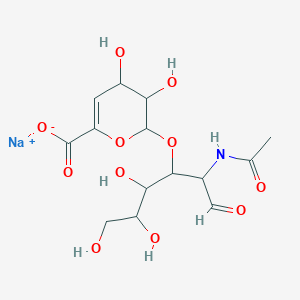
Hyaluronic acid disaccharide sodium salt
概要
説明
Hyaluronic acid disaccharide sodium salt is a derivative of hyaluronic acid, a naturally occurring glycosaminoglycan found in various connective tissues of humans and animals. This compound consists of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, linked by β-1,4 and β-1,3 glycosidic bonds . It is known for its exceptional water-retaining properties and viscoelasticity, making it a valuable component in medical, cosmetic, and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hyaluronic acid disaccharide sodium salt typically involves the chemical modification of hyaluronic acid. One common method is the partial hydrolysis of hyaluronic acid using specific enzymes or acids to break down the polymer into disaccharide units . The resulting disaccharides are then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Streptococcus zooepidemicus is a commonly used microorganism for this purpose . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the hyaluronic acid. The polymer is then hydrolyzed and neutralized to obtain the disaccharide sodium salt .
化学反応の分析
Types of Reactions: Hyaluronic acid disaccharide sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Sodium periodate is often used to oxidize the hydroxyl groups on the disaccharide units.
Reduction: Sodium borohydride can be employed to reduce the oxidized disaccharides back to their original form.
Substitution: Various chemical groups can be introduced to the disaccharide units through substitution reactions using reagents like acetic anhydride.
Major Products: The major products formed from these reactions include modified disaccharides with altered functional groups, which can enhance their properties for specific applications .
科学的研究の応用
Hyaluronic acid disaccharide sodium salt has a wide range of applications in scientific research:
作用機序
Hyaluronic acid disaccharide sodium salt functions primarily as a tissue lubricant and plays a crucial role in modulating interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection and facilitating wound healing by transporting growth factors and structural proteins to the site of action . The compound is enzymatically degraded, releasing active proteins that promote tissue repair .
類似化合物との比較
Chondroitin Sulfate: Another glycosaminoglycan found in cartilage, known for its role in maintaining the structural integrity of tissues.
Heparan Sulfate: A glycosaminoglycan involved in cell signaling and regulation of various biological processes.
Dermatan Sulfate: Found in skin, blood vessels, and heart valves, it plays a role in wound healing and coagulation.
Uniqueness: Hyaluronic acid disaccharide sodium salt is unique due to its high water-retaining capacity and viscoelastic properties, which are not as pronounced in other glycosaminoglycans . Its ability to form a protective, lubricating layer makes it particularly valuable in medical and cosmetic applications .
特性
IUPAC Name |
sodium;2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGFYXVBIMRPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


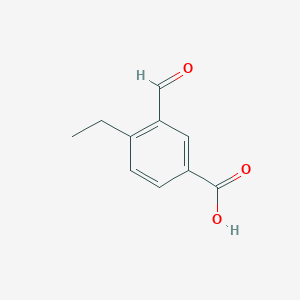
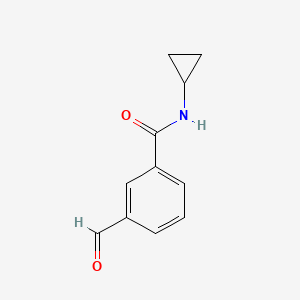
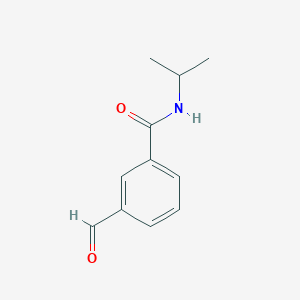
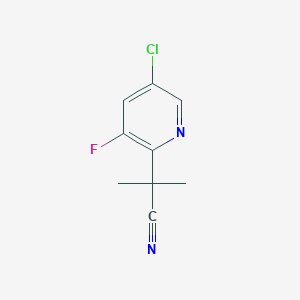
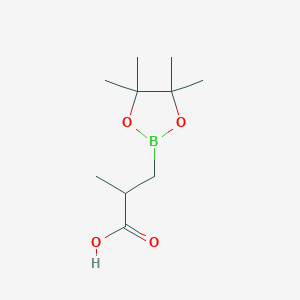
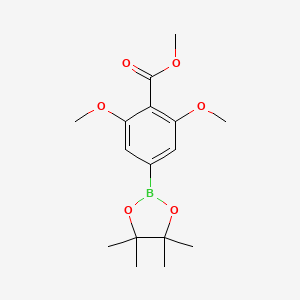
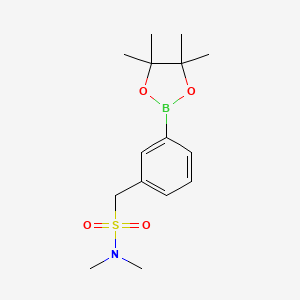
![1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine](/img/structure/B8238355.png)
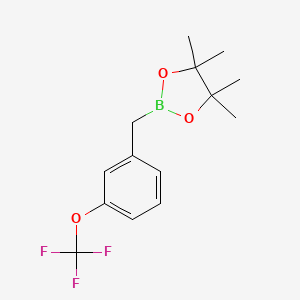
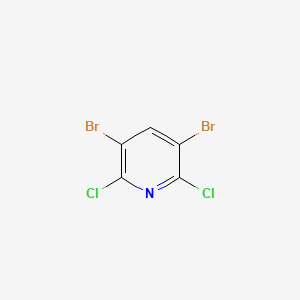
![3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one](/img/structure/B8238372.png)
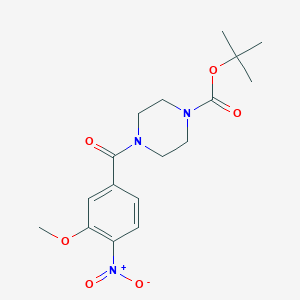
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-sulfanylphosphinic acid](/img/structure/B8238390.png)
![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B8238405.png)
